molecular formula C10H6N2O5 B3023398 6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid CAS No. 55764-56-2

6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Katalognummer: B3023398
CAS-Nummer: 55764-56-2
Molekulargewicht: 234.16 g/mol
InChI-Schlüssel: YCUYSGICYXXUHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6N2O5 and its molecular weight is 234.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68969. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Solid Phase Synthesis Applications

The synthesis of 1,2-disubstituted-6-nitro-1,4-dihydroquinazolines highlights an innovative solid phase synthesis approach, leveraging a tetrafunctional scaffold derived from the nitration of 3-amino-3-(2-fluorophenyl)propionic acid. This method emphasizes the utility of 6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives in creating complex quinazoline structures, which are of interest due to their potential pharmacological activities. The scaffold is anchored and subjected to a series of reactions that yield the desired quinazolines with high efficiency, demonstrating the chemical versatility and synthetic value of such compounds in medicinal chemistry research (Wang et al., 2005).

Antibacterial Properties

Research into 8-nitrofluoroquinolone derivatives, utilizing 6-nitroquinoline carboxylic acid as a precursor, unveils significant antibacterial properties against both gram-positive and gram-negative bacteria. This study not only expands the scope of fluoroquinolone antibiotics but also exemplifies the critical role of nitroquinoline derivatives in developing new antibacterial agents. The structural modifications introduced at the C-7 position of the quinolone nucleus demonstrate how variations in chemical structure can influence antimicrobial efficacy, offering insights into the design of novel antibiotics (Al-Hiari et al., 2007).

Antitubercular Activity

The synthesis of novel 6-nitroquinolone-3-carboxylic acids and their evaluation against Mycobacterium tuberculosis highlights a promising avenue for antitubercular drug development. By synthesizing various substituted quinolone derivatives and assessing their in vitro and in vivo efficacy against different strains of tuberculosis, this research contributes to the ongoing search for effective treatments for this challenging disease. The study identifies compounds with potent activity, emphasizing the potential of nitroquinolone derivatives as a basis for new antitubercular therapies (Senthilkumar et al., 2009).

Eigenschaften

IUPAC Name

6-nitro-2-oxo-1H-quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-9-4-7(10(14)15)6-3-5(12(16)17)1-2-8(6)11-9/h1-4H,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUYSGICYXXUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290487
Record name 6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55764-56-2
Record name NSC68969
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Reactant of Route 3
6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Reactant of Route 4
6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Reactant of Route 6
6-Nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.